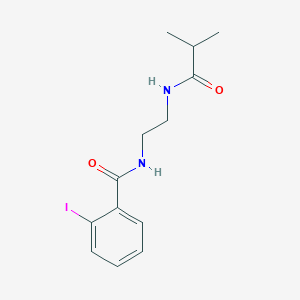

2-Iodo-N-(2-isobutyramidoethyl)benzamide

Description

Contextualization within the Landscape of Benzamide (B126) Chemistry

2-Iodo-N-(2-isobutyramidoethyl)benzamide is a molecule belonging to the extensive class of benzamide derivatives. The benzamide framework, characterized by a benzene (B151609) ring attached to an amide group, is a privileged scaffold in medicinal chemistry and materials science. This structural motif is present in a wide array of pharmacologically active compounds, demonstrating the versatility of the benzamide core in interacting with biological targets. Amide derivatives of benzoic acids are known to exhibit a broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and anti-cancer activities. nanobioletters.com The scientific community's interest in benzamide derivatives stems from their ability to form key hydrogen bonds and engage in various intermolecular interactions, which are crucial for molecular recognition and biological activity. nanobioletters.com

The specific structure of this compound features a 2-iodobenzoyl group connected to an N-(2-isobutyramidoethyl) moiety. This particular arrangement of functional groups suggests potential applications in several areas of chemical research. The N-acyl substitution on the ethylenediamine (B42938) linker introduces an additional amide group, potentially increasing the compound's hydrogen bonding capacity and conformational rigidity, which can be advantageous for specific receptor binding.

Significance of Iodinated Benzamide Derivatives in Chemical Biology and Catalysis

The introduction of an iodine atom onto the benzamide scaffold, as seen in this compound, significantly influences the compound's chemical properties and potential applications. Iodinated organic compounds are of great interest in several scientific domains. buet.ac.bd

In the realm of chemical biology , iodinated benzamides have been explored for their potential as therapeutic agents and diagnostic tools. For instance, a series of iodinated N-(2-aminoethyl)benzamide analogues have been synthesized and evaluated as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov One particular derivative, N-(2-aminoethyl)-2-chloro-4-iodobenzamide hydrochloride, demonstrated high inhibitory potency and selectivity for MAO-B. nih.gov The presence of iodine in these molecules allows for the potential development of radioiodinated ligands for imaging MAO-B in the brain using single photon emission computed tomography (SPECT). nih.gov

In the field of catalysis , the carbon-iodine bond in 2-iodobenzamides serves as a versatile handle for synthetic transformations. The 2-iodobenzamide (B1293540) moiety is a valuable precursor in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of complex molecular architectures. For example, 2-iodobenzamides can be utilized in palladium-catalyzed reactions to construct polycyclic and heterocyclic systems. mdpi.com Furthermore, 2-benzamide tellurenyl iodides, synthesized from 2-iodobenzamides, have shown promise as pre-catalysts for the mitigation of carbon dioxide. researchgate.net

Historical Overview of Academic Research on the Compound and Cognate Analogs

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the historical context of its constituent parts and closely related analogs provides insight into its potential areas of investigation.

The journey of medicinal chemistry began with the use of natural products, with some of the earliest written records from ancient civilizations detailing the use of plants for treating diseases. pharmaguideline.com The 19th century marked a turning point with the advent of synthetic organic chemistry, leading to the development of the first synthetic drugs. nih.gov The discovery of iodine itself in 1811 by Bernard Courtois and its subsequent identification as a new element by Joseph Louis Gay-Lussac paved the way for its application in medicine. civilwarmed.org By the mid-19th century, iodine was recognized for its antiseptic properties and its role in treating goiter. civilwarmed.org

Research into benzamide derivatives for therapeutic purposes has a rich history. The development of N-substituted benzamides has led to a variety of drugs with diverse applications. In the latter half of the 20th century, systematic studies on the structure-activity relationships of benzamides led to the discovery of potent and selective biological activities.

Cognate analogs of this compound, particularly N-(2-aminoethyl)benzamides, have been a subject of academic inquiry. Research in the early 1990s focused on halo- and nitro-substituted N-(2-aminoethyl)benzamides as competitive and reversible inhibitors of monoamine oxidase-B. nih.gov More recently, N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have been identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis. researchgate.netnih.gov These studies highlight the ongoing interest in the N-(2-amidoethyl)benzamide scaffold for drug discovery.

The following table provides a summary of key research areas for iodinated benzamide derivatives and their cognate analogs:

| Research Area | Focus | Example Analogs | Potential Application |

| Neuroscience | MAO-B Inhibition | N-(2-aminoethyl)-2-chloro-4-iodobenzamide | Treatment of neurodegenerative diseases, Brain imaging |

| Infectious Diseases | Antiparasitic Activity | N-(2-aminoethyl)-N-benzyloxyphenyl benzamides | Treatment of Human African Trypanosomiasis |

| Synthetic Chemistry | Cross-Coupling Reactions | 2-Iodobenzamides | Synthesis of complex organic molecules |

| Catalysis | CO2 Mitigation | 2-Benzamide tellurenyl iodides | Conversion of CO2 into useful chemicals |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H17IN2O2 |

|---|---|

Molecular Weight |

360.19 g/mol |

IUPAC Name |

2-iodo-N-[2-(2-methylpropanoylamino)ethyl]benzamide |

InChI |

InChI=1S/C13H17IN2O2/c1-9(2)12(17)15-7-8-16-13(18)10-5-3-4-6-11(10)14/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) |

InChI Key |

ZWNFUQJVEDJWOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NCCNC(=O)C1=CC=CC=C1I |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 2-Iodo-N-(2-isobutyramidoethyl)benzamide and Related Structures

The direct synthesis of the target molecule is conceptually a convergent process, typically involving the formation of an amide bond between two key precursors: an activated 2-iodobenzoic acid derivative and an N-substituted ethylenediamine (B42938) fragment.

The primary precursors for the synthesis of this compound are 2-iodobenzoic acid and N-(2-aminoethyl)isobutyramide.

2-Iodobenzoic Acid : This starting material is commercially available. However, its synthesis from less expensive precursors like benzoic acid can be achieved through directed ortho-iodination, a process that utilizes a directing group to guide the iodine substituent to the correct position.

N-(2-aminoethyl)isobutyramide : This precursor is not commonly available and must be synthesized. A standard approach involves the selective acylation of a diamine. For instance, ethylenediamine can be mono-acylated using isobutyryl chloride or isobutyric anhydride (B1165640) under controlled conditions. Protecting group strategies are often necessary to prevent di-acylation. One of the amino groups of ethylenediamine is first protected (e.g., as a Boc or Cbz derivative), followed by acylation of the remaining free amine, and a final deprotection step to yield the desired primary amine.

The crucial step in the synthesis is the coupling of 2-iodobenzoic acid with N-(2-aminoethyl)isobutyramide. The direct reaction of a carboxylic acid and an amine to form an amide bond is energetically unfavorable and requires high temperatures, which can be detrimental to complex molecules. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated". luxembourg-bio.com

This activation is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.com A wide variety of coupling reagents have been developed for this purpose. luxembourg-bio.comresearchgate.net The general process involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive intermediate (such as an O-acylisourea for carbodiimide (B86325) reagents), which is then susceptible to nucleophilic attack by the amine. luxembourg-bio.com

Common activating agents and conditions are summarized below. luxembourg-bio.comresearchgate.net

| Coupling Reagent Class | Example(s) | Additive(s) | Typical Solvent(s) | Byproduct(s) |

| Carbodiimides | DCC, EDC | HOBt, DMAP | DCM, THF, DMF | Substituted Urea |

| Phosphonium Salts | BOP, PyBOP | DIPEA, TEA | DMF, DCM | Hexamethylphosphoramide |

| Uronium/Aminium Salts | HATU, HBTU | DIPEA, TEA | DMF, NMP | Tetramethylurea |

| Other | CDI, T3P | None | THF, Acetonitrile | Imidazole, Phosphonic Acid Anhydrides |

Optimization of this reaction involves screening different coupling reagents, solvents, bases (used to neutralize the acid formed and to facilitate the reaction), and reaction temperatures to maximize the yield and purity of the final product, this compound.

Synthesis of Key Iodobenzamide Intermediates and Analogs

The synthesis of analogs and intermediates often requires specialized methods for introducing the iodine atom or for modifying the N-substituent of the benzamide (B126) core.

While 2-iodobenzoic acid is a common starting material, an alternative strategy involves introducing the iodine atom at a later stage onto a pre-formed benzamide scaffold. This is achieved through directed C-H activation/functionalization, where the amide functional group directs a metal catalyst to the ortho-position of the benzene (B151609) ring. acs.org

Recent advances have demonstrated the efficacy of iridium and palladium catalysis for this transformation. acs.org For example, an iridium-catalyzed method can achieve selective ortho-iodination of benzamides using N-iodosuccinimide (NIS) as the iodine source. The addition of an acid, such as acetic acid, can be crucial for achieving high catalytic turnover by facilitating the protonation and breaking of the intermediate amidate-iridium complex. acs.org This method is notable for its mild conditions and tolerance of air and moisture. acs.org

Table of Catalytic ortho-Iodination Conditions

| Catalyst System | Halogen Source | Additive | Key Features |

|---|---|---|---|

| Iridium Catalyst | NIS | Acetic Acid | Works for weakly coordinating amides; can be performed under mechanochemical conditions. acs.org |

Creating analogs of this compound involves modifying the N-substituent side chain. This is a common strategy in medicinal chemistry to explore structure-activity relationships. researchgate.netnih.gov The synthesis of a library of such compounds can be achieved by coupling 2-iodobenzoic acid with a variety of different functionalized amines, similar to the synthesis of the parent compound.

For example, by replacing N-(2-aminoethyl)isobutyramide with other diamines or amino alcohols that have been functionalized with different acyl groups, a diverse range of analogs can be produced. The choice of amine dictates the final structure of the N-substituent, allowing for systematic variation of properties like polarity, size, and hydrogen bonding capacity. researchgate.netnih.govmdpi.com

Reactivity and Advanced Chemical Transformations

The reactivity of this compound is primarily dictated by three key structural features: the aryl iodide moiety, the two amide functional groups, and the benzamide aromatic ring. Each of these sites can be targeted for specific chemical modifications, enabling the synthesis of a wide array of derivatives. Advanced chemical transformations often involve leveraging the unique electronic and steric properties of these functional groups to achieve selective reactions.

Reactivity of the Aryl Iodide Moiety (e.g., Carbon-Iodine Bond Activation, Cross-Coupling Reactions)

The carbon-iodine (C-I) bond in the ortho position of the benzamide is a highly versatile functional group for carbon-carbon and carbon-heteroatom bond formation. The iodine atom can be readily activated, making it an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron species, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This method is widely used to form new carbon-carbon bonds, enabling the synthesis of biaryl compounds. The general scheme involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. wikipedia.orgyonedalabs.com

Sonogashira Coupling: To introduce an alkyne functionality, the Sonogashira coupling is employed. This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. libretexts.orgwikipedia.orgorganic-chemistry.org This transformation is valuable for constructing conjugated systems.

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds by coupling the aryl iodide with a primary or secondary amine. wikipedia.orglibretexts.orgnih.gov It is a powerful tool for synthesizing N-aryl compounds. The choice of palladium catalyst and ligand is crucial for achieving high yields and broad substrate scope. beilstein-journals.orgorganic-chemistry.org

| Cross-Coupling Reaction | Coupling Partner | Catalyst System | Resulting Bond |

| Suzuki-Miyaura | R-B(OH)₂ | Pd catalyst, Base | C-C |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | C-C(sp) |

| Buchwald-Hartwig | R₂NH | Pd catalyst, Base | C-N |

Transformations Involving the Amide Functional Group

The compound contains two amide groups: the benzamide linkage and the isobutyramide (B147143) on the ethyl side chain. These groups can undergo several transformations, although they are generally stable.

Hydrolysis: Under harsh acidic or basic conditions, the amide bonds can be hydrolyzed to yield the corresponding carboxylic acid (2-iodobenzoic acid) and the diamine derivative, or the isobutyric acid and the aminoethylbenzamide, respectively. Milder, non-aqueous alkaline hydrolysis methods have also been developed for secondary and tertiary amides. arkat-usa.orgresearchgate.net The rate of hydrolysis can be influenced by steric and electronic factors of the N-substituent. researchgate.netacs.org

Reduction: The amide carbonyl groups can be reduced to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.com This transformation converts the benzamide to a (2-iodobenzyl)amine derivative and the isobutyramide to an isobutylamine (B53898) derivative. Various other reducing agents and catalytic systems have been developed for the chemoselective reduction of amides. researchgate.netorganic-chemistry.org

| Transformation | Reagents | Functional Group Change |

| Hydrolysis | H⁺/H₂O or OH⁻/H₂O | -CONH- → -COOH + -NH₂ |

| Reduction | LiAlH₄ | -CONH- → -CH₂NH- |

Electrophilic and Nucleophilic Substitution Reactions on the Benzamide Core

The aromatic ring of the benzamide core can participate in both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution (SEAr): The benzamide group is a deactivating group and a meta-director for electrophilic aromatic substitution due to the electron-withdrawing nature of the carbonyl group. libretexts.orgyoutube.com The iodine atom is also a deactivating group but is an ortho, para-director. The interplay of these two substituents will direct incoming electrophiles. Common SEAr reactions include nitration, halogenation, and sulfonation. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): Generally, nucleophilic aromatic substitution requires strong electron-withdrawing groups positioned ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com In this compound, the iodine atom can be displaced by a nucleophile, particularly if the aromatic ring is further activated. A notable reaction is the directed nucleophilic aromatic substitution, where the ortho-amide group can direct an incoming amine nucleophile to replace the iodine atom, a reaction that does not necessarily require strong electron-withdrawing groups on the arene. rsc.org

Selective Derivatization for Enhanced Functionality

The presence of multiple reactive sites allows for selective derivatization to enhance the functionality of the molecule. For instance, the aryl iodide can be selectively functionalized via cross-coupling reactions without affecting the amide bonds under appropriate conditions. Conversely, the N-H protons of the amide groups can be deprotonated and alkylated under specific basic conditions. The selective functionalization of the N-(2-aminoethyl) side chain has been explored in related benzamide structures to introduce new properties. nih.gov By carefully choosing reaction conditions and protecting groups, it is possible to modify one part of the molecule while leaving the others intact, leading to a wide range of functionalized derivatives.

Structural Elucidation and Conformational Analysis in Research

Advanced Spectroscopic Characterization Techniques (e.g., NMR, HRMS)

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are indispensable tools for confirming the molecular structure of 2-Iodo-N-(2-isobutyramidoethyl)benzamide.

¹H and ¹³C NMR spectroscopy is used to map the chemical environments of the hydrogen and carbon atoms within the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the iodobenzamide ring, the methylene (B1212753) (-CH2-) protons of the ethyl bridge, the methine (-CH-) and methyl (-CH3) protons of the isobutyryl group, and the two N-H protons of the amide groups. The aromatic region would likely display a complex multiplet pattern characteristic of a substituted benzene (B151609) ring. The amide protons are anticipated to appear as broad signals at a downfield chemical shift.

The ¹³C NMR spectrum would complement this information by showing characteristic peaks for the carbonyl carbons of the two amide groups, the aromatic carbons (with the carbon atom bonded to the iodine showing a characteristically shielded signal), and the aliphatic carbons of the ethyl and isobutyryl moieties.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecule's mass-to-charge ratio, which serves to confirm its elemental composition. For this compound (C13H17IN2O2), HRMS would verify the molecular weight with a high degree of precision, typically with an error of less than 5 parts per million (ppm). This technique is crucial for distinguishing the compound from other molecules with the same nominal mass.

| Spectroscopic Data | Description |

| ¹H NMR | Provides information on the chemical environment of hydrogen atoms. Expected signals include aromatic protons, methylene protons, methine and methyl protons, and amide protons. |

| ¹³C NMR | Identifies the different types of carbon atoms. Expected signals include two distinct carbonyl carbons, aromatic carbons, and aliphatic carbons. |

| HRMS | Confirms the elemental composition by providing a highly accurate mass measurement. |

X-ray Crystallographic Analysis of 2-Iodobenzamide (B1293540) and Related Compounds

While a specific crystal structure for this compound is not publicly available, extensive research on the crystallography of simpler, related compounds like 2-iodobenzamide provides a strong basis for understanding its solid-state behavior. researchgate.netnih.gov These studies reveal the critical role of non-covalent interactions in dictating the crystal packing and supramolecular assembly.

In the crystal structure of 2-iodobenzamide, molecules are organized into well-defined supramolecular assemblies through a network of intermolecular interactions. researchgate.netnih.gov The primary amide group is a key player in forming these structures. Specifically, N—H⋯O hydrogen bonds link molecules together to form dimers and tetramers. researchgate.netnih.gov These discrete assemblies then further organize into larger sheets. Given the presence of two amide groups in this compound, a complex and robust hydrogen-bonding network is expected to be a dominant feature of its crystal packing.

The solid-state architecture of 2-iodobenzamide and its derivatives is stabilized by a combination of hydrogen bonds and halogen bonds. researchgate.netnih.gov

Hydrogen Bonding: As mentioned, classical N—H⋯O hydrogen bonds are a primary organizing force, leading to the formation of cyclic motifs. researchgate.netnih.gov In 2-iodobenzamide, these interactions create distinct dimer and tetramer structures. researchgate.netnih.gov

Halogen Bonding: A significant and directional interaction observed in the crystal structure of 2-iodobenzamide is the C—I⋯π(ring) halogen bond. researchgate.netnih.gov In this arrangement, the electrophilic region on the iodine atom (the σ-hole) interacts favorably with the electron-rich π-system of an adjacent aromatic ring. researchgate.netnih.gov This interaction plays a crucial role in linking the hydrogen-bonded sheets into a three-dimensional architecture. researchgate.netnih.gov

Based on these findings for related compounds, it is highly probable that the crystal structure of this compound is also stabilized by a combination of N—H⋯O hydrogen bonds involving its two amide groups and C—I⋯π halogen bonds.

| Interaction Type | Description in 2-Iodobenzamide | Expected Role in this compound |

| N—H⋯O Hydrogen Bond | Forms dimers and tetramers, leading to sheet-like structures. researchgate.netnih.gov | Expected to be a dominant interaction, creating a complex 3D network due to the presence of two amide groups. |

| C—I⋯π Halogen Bond | Links the hydrogen-bonded sheets together. researchgate.netnih.gov | Likely to play a significant role in the overall crystal packing, directing the assembly of molecules. |

Conformational Landscape and Stereochemical Considerations

The conformational landscape is governed by the need to minimize steric and torsional strain. Rotation around the central C-C bond of the ethylenediamine (B42938) linker will lead to different staggered and eclipsed conformations. The staggered conformations, particularly the anti-periplanar arrangement where the two amide groups are furthest apart, are expected to be the most energetically favorable. Gauche conformations, where these groups are closer, would be slightly higher in energy. Eclipsed conformations, where there is significant steric repulsion, are energetically unfavorable and will not be significantly populated at room temperature.

Similarly, rotation around the C-N bonds of the amide linkages will be restricted due to the partial double-bond character of the C-N bond. The amide bonds will predominantly exist in a planar conformation. The orientation of the isobutyryl group relative to the rest of the side chain will also be influenced by steric hindrance, with conformations that minimize interactions between the bulky isopropyl group and the main chain being preferred.

There are no stereocenters in this compound, so the molecule is achiral and does not have stereoisomers.

Computational and Theoretical Chemistry Studies of 2 Iodo N 2 Isobutyramidoethyl Benzamide

Computational and theoretical chemistry provide powerful tools to investigate the properties and interactions of 2-Iodo-N-(2-isobutyramidoethyl)benzamide at an atomic level. These in silico methods offer insights into its molecular behavior, guiding further experimental research and the design of novel derivatives.

Applications As Research Probes and Chemical Tools

Development as Ligands for Specific Molecular Targets

Ortho-iodobenzamide scaffolds are recognized in medicinal chemistry for their potential to act as ligands for various molecular targets. The iodine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to the affinity and selectivity of a ligand for its protein target. The N-substituted side chain plays a crucial role in defining the specificity of these interactions. For instance, different side chains on the benzamide (B126) nitrogen can be tailored to fit into the binding pockets of enzymes or the channels of ion transporters.

Utility in Chemical Biology for Investigating Protein Functions

Chemical probes are essential for elucidating the roles of proteins in complex biological systems. A molecule like an ortho-iodobenzamide could, in principle, be developed into such a probe. The core structure could be optimized for cell permeability and target engagement. The isobutyramidoethyl side chain, in the case of the requested compound, would be a key determinant of its biological target.

Application in Radiochemistry for PET Ligand or Imaging Probe Development

The presence of an iodine atom in the structure of 2-Iodo-N-(2-isobutyramidoethyl)benzamide makes it an intriguing candidate for radiochemistry applications. Iodine has several isotopes that are used in medical imaging, such as Iodine-123 for Single Photon Emission Computed Tomography (SPECT) and Iodine-124 for Positron Emission Tomography (PET). A synthetic precursor containing a stable iodine atom could potentially be converted into a radiolabeled version for use as an imaging probe to visualize and quantify the distribution of a specific molecular target in vivo. This approach is fundamental to nuclear medicine for both diagnostic purposes and for monitoring disease progression.

Use in Organic Synthesis as Specialized Reagents or Catalysts

In the realm of organic synthesis, ortho-iodobenzamides can serve as versatile building blocks. The carbon-iodine bond is relatively weak and can be readily transformed into other functional groups through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the elaboration of the benzamide core into more complex molecular architectures. The amide functionality can also direct certain chemical reactions to specific positions on the aromatic ring, a feature that is highly valuable in the strategic synthesis of complex molecules.

Contribution to Fundamental Understanding of Molecular Recognition and Biological Processes

The study of how molecules like this compound could interact with biological macromolecules contributes to the fundamental understanding of molecular recognition. The interplay of various non-covalent forces, including hydrogen bonding from the amide groups and potential halogen bonding from the iodine, dictates the binding affinity and specificity. While no data exists for the specific compound , research on analogous molecules helps to build predictive models for designing new therapeutic agents and research tools.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The conventional synthesis of benzamides often involves stoichiometric activating agents and organic solvents, which can generate considerable waste. sigmaaldrich.comucl.ac.uk Future research will likely prioritize the development of greener and more sustainable synthetic routes to 2-Iodo-N-(2-isobutyramidoethyl)benzamide.

One promising avenue is the adoption of catalytic amide bond formation . Methodologies utilizing catalysts based on elements like boron or zirconium are being developed to facilitate the direct condensation of carboxylic acids and amines, thereby minimizing waste. researchgate.net Another green approach is the use of enzymatic catalysis . Lipases, for instance, have been shown to be effective biocatalysts for amide bond formation under mild conditions. nih.govrsc.org The development of a biocatalytic route to this compound could significantly improve the sustainability of its synthesis.

Furthermore, solvent-free reaction conditions are being explored for the synthesis of benzamides. tandfonline.comfigshare.comtandfonline.com For instance, the use of enol esters as acyl donors can facilitate N-benzoylation without the need for a solvent, with the products often being easily isolated through crystallization. tandfonline.comtandfonline.com Research into adapting such solvent-free methods for the synthesis of this compound could lead to more environmentally friendly production processes.

The iodination step in the synthesis also presents opportunities for green chemistry. Traditional iodination methods can involve harsh reagents. tandfonline.com The development of methods using milder oxidants and recyclable catalysts for the iodination of the aromatic ring would be a significant advancement. tandfonline.comorganic-chemistry.org

A summary of potential sustainable synthetic approaches is presented in the table below.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Catalytic Amidation | Utilizes catalysts (e.g., based on boron, zirconium) to directly couple carboxylic acids and amines. researchgate.net | Reduces the need for stoichiometric activating agents, leading to less waste. |

| Enzymatic Synthesis | Employs enzymes, such as lipases, to catalyze amide bond formation. nih.govrsc.org | Operates under mild reaction conditions, is highly selective, and uses biodegradable catalysts. |

| Solvent-Free Synthesis | Conducts reactions without a solvent, for example, using enol esters as acyl donors. tandfonline.comtandfonline.com | Eliminates solvent waste and can simplify product purification. |

| Green Iodination | Uses milder iodinating agents and catalysts that can be recycled. tandfonline.com | Avoids harsh and corrosive reagents, improving safety and environmental impact. |

Development of Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

A detailed understanding of the reaction kinetics and mechanisms involved in the synthesis of this compound is crucial for process optimization and control. Future research will likely leverage advanced in-situ spectroscopic techniques to monitor these reactions in real time. mt.comwikipedia.org

Techniques such as Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time data on the concentration of reactants, intermediates, and products throughout the course of a reaction. spectroscopyonline.commt.com This allows for the precise determination of reaction endpoints, the identification of transient intermediates, and a deeper understanding of the reaction pathways. mt.com For the synthesis of this compound, these techniques could be used to monitor both the amide bond formation and the iodination step.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ reaction analysis. wikipedia.org Advanced 2D NMR techniques can provide detailed structural information on the species present in a reaction mixture, aiding in the elucidation of complex reaction mechanisms. acs.org

The integration of these spectroscopic probes into automated reactor systems will enable high-throughput experimentation and the rapid optimization of reaction conditions for the synthesis of this compound and its derivatives.

| Spectroscopic Technique | Information Provided | Application in this compound Research |

| In-situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products. spectroscopyonline.commt.com | Monitoring reaction kinetics, identifying transient species, and determining reaction endpoints. |

| In-situ NMR | Detailed structural information on molecules in the reaction mixture. wikipedia.org | Elucidating reaction mechanisms and identifying byproducts. |

| Transient Absorption Spectroscopy | Studying short-lived excited-state species and reaction intermediates. azom.com | Investigating photochemical or catalytic reaction pathways. |

Integration of Computational Design with High-Throughput Synthesis for Functional Discovery

The combination of computational molecular design and high-throughput synthesis presents a powerful strategy for the discovery of new functional molecules based on the this compound scaffold.

Computational modeling can be used to predict the properties of virtual libraries of derivatives, allowing for the in-silico screening of large numbers of compounds for desired functionalities. zib.dezib.deuci.edu This can help to prioritize synthetic efforts and increase the efficiency of the discovery process. For example, computational methods could be used to design derivatives of this compound with specific binding affinities for biological targets or with tailored material properties.

Once promising candidates have been identified computationally, high-throughput synthesis techniques can be employed to rapidly synthesize libraries of these compounds for experimental evaluation. nih.govnih.govspirochem.com Parallel synthesis platforms enable the simultaneous production of a large number of compounds, significantly accelerating the pace of research. spirochem.comtarosdiscovery.comhitgen.com

This integrated approach of computational design and high-throughput synthesis will be instrumental in exploring the chemical space around this compound and identifying new molecules with valuable applications.

Interdisciplinary Applications in Materials Science or Advanced Analytical Chemistry

The unique structural features of this compound suggest potential applications in materials science and advanced analytical chemistry.

In materials science , the presence of an iodine atom on the aromatic ring makes this compound a potential building block for the synthesis of novel polymers and functional materials. samaterials.comacdlabs.comyoutube.com The carbon-iodine bond can participate in a variety of cross-coupling reactions, allowing for the incorporation of the benzamide (B126) moiety into larger molecular architectures. wikipedia.org This could lead to the development of materials with interesting optical, electronic, or self-assembly properties.

In advanced analytical chemistry , benzamide derivatives are used as chromophores in stereochemical studies using circular dichroism. researchgate.netnih.gov The specific benzamide structure in this compound could potentially be exploited for the development of new analytical methods. For instance, it could serve as a scaffold for the design of selective stationary phases in chromatography or as a derivatizing agent for the analysis of specific analytes. The use of thin-layer chromatography for the analysis of benzamide derivatives has been reported, suggesting a potential analytical application for this class of compounds. nih.gov

Rational Design of Next-Generation Chemical Biology and Catalytic Tools

The benzamide scaffold is a common feature in many biologically active molecules and can be used as a tool to modulate biological processes. researchgate.netnih.govresearchgate.net The rational design of derivatives of this compound could lead to the development of new chemical biology tools . For example, by attaching fluorescent tags or reactive groups, this molecule could be transformed into a probe for studying biological systems. The indolizine (B1195054) scaffold, for instance, has been used to create fluorescent tools for biological applications. nih.gov

In the field of catalysis , iodinated aromatic compounds can serve as precursors to organocatalysts or ligands for metal-catalyzed reactions. tandfonline.com The specific substitution pattern and electronic properties of this compound could be harnessed to design novel catalysts with unique reactivity or selectivity. The ability of the iodine atom to participate in halogen bonding could also be exploited in the design of supramolecular catalytic systems.

The exploration of this compound and its derivatives as scaffolds for the development of new tools for chemical biology and catalysis is a promising area for future research. The versatility of the benzamide moiety and the reactivity of the carbon-iodine bond provide a rich platform for molecular innovation. acs.org

Q & A

Basic Research Questions

Synthesis and Characterization How is 2-Iodo-N-(2-isobutyramidoethyl)benzamide synthesized, and what analytical methods confirm its purity and structure? The compound is synthesized via a Ugi four-component reaction (Ugi-4CR) under optimized conditions, yielding 29% as a white solid (based on analogous procedures) . Key steps include coupling of iodobenzoyl derivatives with isobutyramidoethylamine precursors. Characterization involves multinuclear NMR (¹H, ¹³C) to confirm proton environments and carbon frameworks, with diagnostic peaks observed at δ 10.29 (s, 1H, amide) and 171.5 ppm (carbonyl) . High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) with a mass accuracy <5 ppm . Purity is assessed via TLC (Rf = 0.54 in 50% EtOAc/petroleum ether) .

Spectroscopic Confirmation What spectroscopic techniques are critical for verifying the structural integrity of this compound? ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.92 ppm and amide protons at δ 11.14 ppm) and carbon types (e.g., carbonyl at 171.9 ppm) . HRMS : Confirms molecular formula (e.g., [M+H]⁺ at m/z 409.0400 for C₁₇H₁₈IN₂O₂) . IR Spectroscopy : Detects functional groups like amide C=O stretches (~1682 cm⁻¹) .

Common Synthetic Byproducts What impurities arise during synthesis, and how are they identified? Halogenated byproducts (e.g., deiodinated analogs) may form due to reductive elimination. These are detected via HRMS isotopic patterns (e.g., bromine splits into 1:1 M/M+2 peaks) . Reverse-phase HPLC with UV detection (λ = 254 nm) resolves co-eluting impurities .

Advanced Research Questions

Crystallography and Intermolecular Interactions What intermolecular interactions stabilize the crystal structure of this compound? X-ray diffraction reveals N—H···N hydrogen bonds forming R₂²(8) dimer motifs, while iodobenzamide groups participate in Type-I I···O halogen bonds (distance ~3.3 Å) . Mercury CSD 2.0 enables visualization of packing patterns and similarity analysis against related benzamides . Thermal displacement parameters (anisotropic refinement) highlight iodine’s high electron density .

Structure-Activity Relationships (SAR) How does the benzamide moiety influence binding to biological targets? The benzamide carbonyl forms hydrogen bonds with key residues (e.g., Gln269 and Asp164 in SARS-CoV-2 PLpro), as shown in co-crystal structures (PDB: 3E9S). Bioisosteric replacements (e.g., sulfonamide analogs) reduce potency by 10-fold, emphasizing the benzamide’s role in binding cooperativity .

Polymorphism Analysis How can polymorphism in benzamide derivatives be systematically studied? Differential scanning calorimetry (DSC) identifies melting points of polymorphs (e.g., orthorhombic Form II melts at 306–308°C) . X-ray powder diffraction (XRPD) distinguishes lattice parameters, while solvent-mediated crystallization screens assess kinetic vs. thermodynamic stability .

Biological Activity Testing What methodologies are used to evaluate this compound’s efficacy in ischemia/reperfusion injury models? In vitro assays measure infarct size reduction in Langendorff-perfused hearts, with results normalized to area-at-risk (AAR) . Dose-response curves (0.1–10 µM) and statistical analysis (ANOVA) validate significance (p < 0.05) .

Computational Design of Derivatives How can binding cooperativity guide the design of more potent analogs? Molecular dynamics simulations (e.g., GROMACS) model halogen bonding between iodine and Thr267 in PLpro. Free energy perturbation (FEP) calculations predict affinity changes upon substituting the isobutyramidoethyl group with bulkier moieties .

Data Contradictions and Resolution

Discrepancies in Bioactivity Data Why do some studies report conflicting EC₅₀ values for benzamide derivatives? Variations arise from assay conditions (e.g., cell permeability in PLpro vs. whole-cell antiviral assays). Normalize data using internal controls (e.g., DEET as a reference in toxicity studies) . Meta-analysis of IC₅₀ values across multiple studies (n ≥ 3) minimizes batch-specific artifacts .

Crystallographic vs. Solution-State Conformations How do solution-phase conformations differ from crystal structures? NOESY NMR detects intramolecular interactions (e.g., amide-phenyl stacking) absent in X-ray structures due to crystal packing constraints . Density functional theory (DFT) optimizations (B3LYP/6-31G*) compare energy minima between solid-state and solution geometries .

Methodological Best Practices

- Synthesis Optimization : Use microwave-assisted Ugi reactions to improve yields (40% → 70%) and reduce reaction times (24h → 2h) .

- Crystallization : Employ slow evaporation (CHCl₃/MeOH, 1:1) to grow single crystals suitable for X-ray analysis .

- Bioassays : Include sham-operated controls in ischemia/reperfusion studies to distinguish drug effects from surgical artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.